molecular formula C26H26ClN3O2 B5143976 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B5143976
M. Wt: 448.0 g/mol
InChI Key: CGLKKALPEYWNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. It has been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammation and immune responses. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of more potent and selective analogs of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide for use in drug development. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide and its effects on various signaling pathways in cells. Finally, there is a need for more studies to investigate the potential therapeutic applications of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in various disease states, including cancer, inflammation, and neurological disorders.
Conclusion
In conclusion, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity, anti-inflammatory properties, and potential therapeutic applications in neurological disorders. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide that could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(4-aminophenyl)piperazine to form 2-chloro-4-methyl-N-(4-piperazin-1-ylphenyl)benzamide, which is subsequently reacted with 2-methylbenzoyl chloride to form 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-chloro-4-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2/c1-18-7-12-23(24(27)17-18)25(31)28-20-8-10-21(11-9-20)29-13-15-30(16-14-29)26(32)22-6-4-3-5-19(22)2/h3-12,17H,13-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLKKALPEYWNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide

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